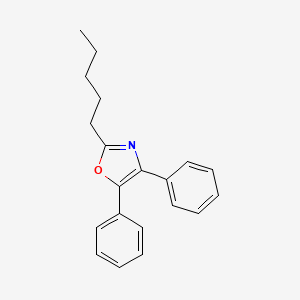
Oxazole, 2-pentyl-4,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 2-pentyl-4,5-diphenyl- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a pentyl group at the 2-position and phenyl groups at the 4 and 5 positions. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 2-pentyl-4,5-diphenyl- can be achieved through various methods. One common approach is the Fischer oxazole synthesis, which involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid . The reaction typically proceeds under mild conditions and results in the formation of the oxazole ring.
Another method is the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones under acidic conditions . This method is particularly useful for synthesizing 2,5-disubstituted oxazoles.
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of catalytic systems to enhance the efficiency and yield of the reactions. Magnetic nanocatalysts have been reported to be effective in the synthesis of various oxazole derivatives . These catalysts offer the advantage of easy separation from the reaction mixture using an external magnet, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2-pentyl-4,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: Oxazoles can be oxidized to form oxazolone derivatives.
Reduction: Reduction of oxazoles can lead to the formation of oxazolines.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
Oxazole, 2-pentyl-4,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of oxazole, 2-pentyl-4,5-diphenyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, leading to changes in cellular processes. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
Oxazole, 2,5-diphenyl-: Similar structure but lacks the pentyl group at the 2-position.
Oxazole, 2-methyl-4,5-diphenyl-: Contains a methyl group at the 2-position instead of a pentyl group.
Uniqueness
Oxazole, 2-pentyl-4,5-diphenyl- is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. The pentyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
CAS No. |
20662-96-8 |
|---|---|
Molecular Formula |
C20H21NO |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-pentyl-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C20H21NO/c1-2-3-6-15-18-21-19(16-11-7-4-8-12-16)20(22-18)17-13-9-5-10-14-17/h4-5,7-14H,2-3,6,15H2,1H3 |
InChI Key |
WTZWTWBPJSSEET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


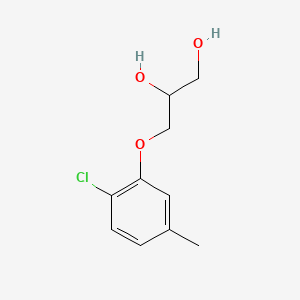
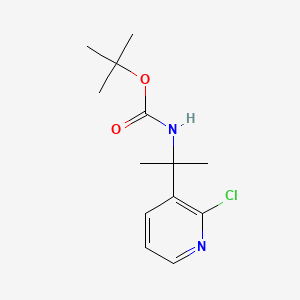

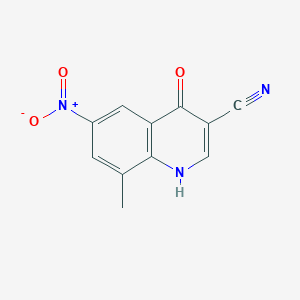
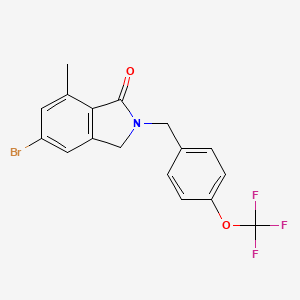
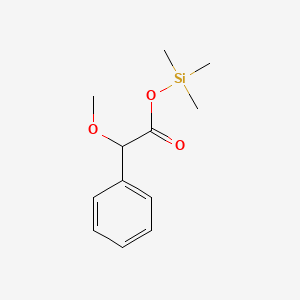
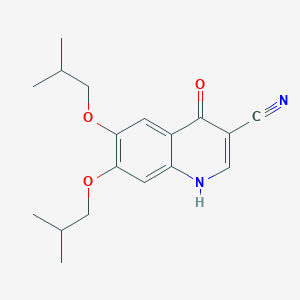

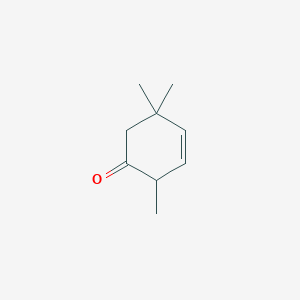
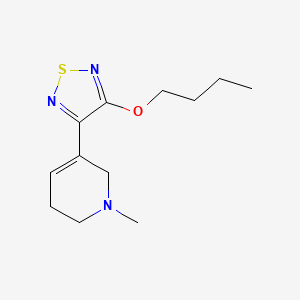
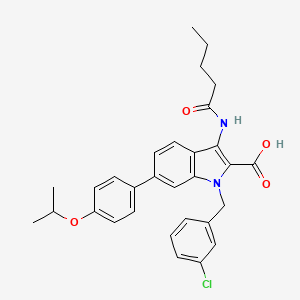

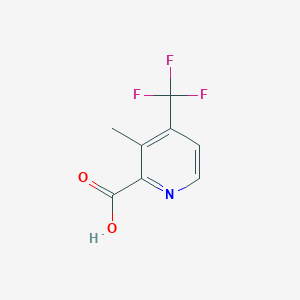
![(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)
